



Application Note: Comprehensive Purity Assessment of 3-(1H-Indol-2-yl)quinoline

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Compound of Interest		
Compound Name:	3-(1H-Indol-2-yl)quinoline	
Cat. No.:	B15424610	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1H-Indol-2-yl)quinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of indole and quinoline scaffolds in a vast number of pharmaceutically active compounds.[1] Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety, efficacy, and stability.[2] A comprehensive purity assessment involves a suite of orthogonal analytical techniques to identify and quantify the main component, as well as any process-related impurities or degradation products. This application note provides detailed protocols for the key analytical techniques used in the purity assessment of **3-(1H-Indol-2-yl)quinoline**.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the primary method for determining the potency (assay) and impurity profile of **3-(1H-Indol-2-yl)quinoline**.[3] A stability-indicating method is developed to separate the main peak from any potential degradation products or process impurities.[3][4]

Experimental Protocol: Stability-Indicating RP-HPLC

Instrumentation:



- HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
- Chromatographic Conditions:
 - Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
 - Gradient Elution:

Time (min)	% Mobile Phase B
0	30
20	80
25	80
26	30

| 30 | 30 |

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 275 nm.

Injection Volume: 10 μL.

Sample Preparation:

 Standard Solution: Accurately weigh about 10 mg of 3-(1H-Indol-2-yl)quinoline reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to get a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.



- Sample Solution: Prepare the sample in the same manner as the standard solution.
- Data Analysis:
 - Calculate the percentage purity (assay) by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.
 - Quantify impurities using the principle of area normalization or against a qualified impurity standard.

Data Presentation: Exemplary HPLC Purity Data

Sample ID	Retention Time (min)	Peak Area	% Area	Purity (Assay)
Reference Standard	12.5	1,500,000	100.0	99.9%
Test Sample Batch 1	12.5	1,485,000	99.0	99.1%
8.2 (Impurity A)	7,500	0.5		
10.1 (Impurity B)	7,500	0.5	_	

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic impurities. It also serves as a confirmatory method for the structure of the main component.[5][6]

Experimental Protocol: GC-MS Analysis

- Instrumentation:
 - Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]
- GC-MS Conditions:



- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
- o Injector Temperature: 280 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 min.
 - Ramp: 10 °C/min to 300 °C.
 - Hold: 10 min at 300 °C.
- MS Transfer Line Temperature: 280 °C.
- MS Source Temperature: 230 °C.[6]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
- Scan Range: m/z 40-550.
- Sample Preparation:
 - Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
- Data Analysis:
 - Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
 - Confirm the molecular weight of 3-(1H-Indol-2-yl)quinoline from the molecular ion peak in the mass spectrum.

Data Presentation: Exemplary GC-MS Data



Compound	Retention Time (min)	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Identification
Main Component	22.5	244	216, 189, 116	3-(1H-Indol-2- yl)quinoline
Impurity C	18.2	117	90, 63	Indole
Impurity D	19.5	129	102, 76	Quinoline

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the same compound.[7][8][9][10]

Experimental Protocol: ¹H qNMR

- Instrumentation:
 - NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of 3-(1H-Indol-2-yl)quinoline and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
 - Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
 - Transfer the solution to an NMR tube.
- NMR Data Acquisition:
 - Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
 - Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.



- Data Processing and Analysis:
 - Carefully phase and baseline correct the spectrum.
 - Integrate a well-resolved signal of the analyte and a signal of the internal standard.
 - Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) *
 (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) *
 P standard Where:
 - I = Integral value
 - N = Number of protons for the integrated signal
 - MW = Molecular weight
 - W = Weight
 - P = Purity of the internal standard

Data Presentation: Exemplary qNMR Purity Data

Parameter	Analyte (3-(1H-Indol-2- yl)quinoline)	Internal Standard (Maleic Acid)
Weight (mg)	10.05	5.10
Molecular Weight (g/mol)	244.29	116.07
Signal Integral	1.00 (representative proton)	2.00
Number of Protons	1	2
Purity of Standard (%)	-	99.9%
Calculated Purity (%)	99.2%	-

Other Ancillary Techniques Elemental Analysis



Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the molecule.[11][12][13] This technique is fundamental for confirming the empirical formula of a newly synthesized batch.[13] The analysis is performed using a CHN analyzer, which involves the combustion of the sample and quantification of the resulting gases.[11][13]

Data Presentation: Exemplary Elemental Analysis Data

Element	Theoretical %	Experimental % (Batch 1)	Deviation %
Carbon (C)	83.58	83.50	-0.08
Hydrogen (H)	4.95	4.98	+0.03
Nitrogen (N)	11.47	11.42	-0.05

Melting Point Determination

The melting point is a useful indicator of purity.[14][15][16] A sharp melting range close to the literature value suggests high purity, whereas a broad melting range at a lower temperature indicates the presence of impurities.[16][17]

Experimental Protocol: Melting Point

- Instrumentation:
 - Digital melting point apparatus.
- Procedure:
 - Place a small amount of the finely powdered, dry sample into a capillary tube.[15]
 - Place the capillary tube in the melting point apparatus.
 - Heat at a rate of approximately 10-15 °C/min for a rapid determination of the approximate melting range.



- For an accurate determination, repeat with a fresh sample, heating rapidly to about 15 °C
 below the expected melting point, then reduce the heating rate to 1-2 °C/min.[16]
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

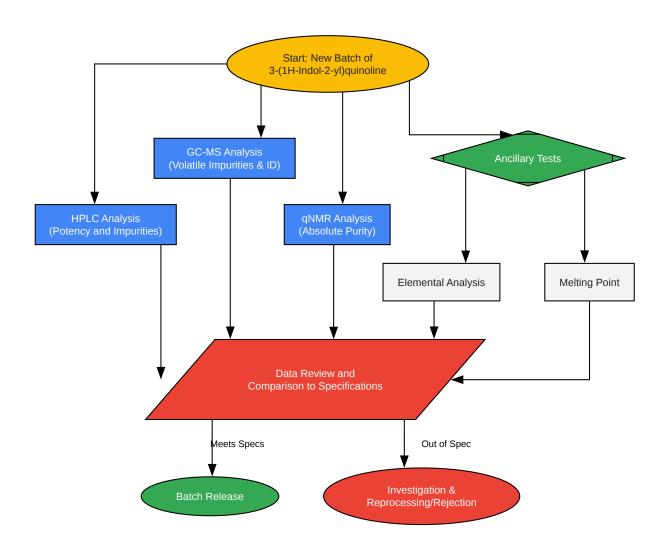
Data Presentation: Exemplary Melting Point Data

Sample	Expected Melting Range (°C)	Observed Melting Range (°C)
Reference Standard	225 - 227	225.5 - 226.5
Test Sample Batch 1	225 - 227	224.0 - 226.0

Workflow for Purity Assessment of 3-(1H-Indol-2-yl)quinoline

The following diagram illustrates the logical workflow for the comprehensive purity assessment of a new batch of **3-(1H-Indol-2-yl)quinoline**.





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Caption: Workflow for the Purity Assessment of an API.

Conclusion

The purity assessment of **3-(1H-Indol-2-yl)quinoline** requires a multi-faceted analytical approach. HPLC is the workhorse for potency and routine impurity testing, while GC-MS provides valuable information on volatile impurities and structural confirmation. qNMR offers a precise method for determining absolute purity. Ancillary techniques such as elemental analysis



and melting point determination provide further confirmation of identity and purity. By employing these detailed protocols, researchers and drug development professionals can ensure the quality and consistency of **3-(1H-Indol-2-yl)quinoline** for its intended application.

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